Ethyl 7-nitro-4-oxo-3,4-dihydroquinazoline-2-carboxylate
Overview
Description
Ethyl 7-nitro-4-oxo-3,4-dihydroquinazoline-2-carboxylate is a quinazoline derivative . It is a heterocyclic compound with a molecular formula of C11H9N3O5 and a molecular weight of 263.21 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 263.21 . Other physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications
Synthesis and Structural Analysis
Heterocyclic Compound Synthesis : Ethyl 7-nitro-4-oxo-3,4-dihydroquinazoline-2-carboxylate serves as a precursor in the synthesis of a variety of heterocyclic compounds. For example, its interaction with salicylaldehyde oxyanion led to the synthesis of 7-(2-formyl-phenoxy)-8-nitro-4-oxoquinoline-3-carboxylic esters, demonstrating its utility in creating complex molecules with potential biological activities (Farrayeh et al., 2013).
Anticancer Activity : This compound has been used in the synthesis of derivatives that exhibited anticancer activity against breast cancer MCF-7 cell lines, indicating its relevance in developing therapeutic agents (Gaber et al., 2021).
Methodological Advances in Synthesis
- Novel Synthesis Routes : Research has developed novel synthetic routes for this compound and its derivatives, contributing to the enrichment of synthetic methodologies in organic chemistry. These routes often aim at introducing substitutions that enhance the compound's biological activity or facilitate the synthesis of complex heterocyclic structures (Mason & Bergman, 2007).
Reactivity and Functionalization
- Chemical Reactivity and Derivative Synthesis : The compound's reactivity has been exploited in the synthesis of quinolone derivatives, showcasing its versatility in generating molecules with potential antimicrobial properties. Such studies underscore the importance of this compound in medicinal chemistry, particularly in the development of new antimicrobial agents (Glushkov et al., 1989).
properties
IUPAC Name |
ethyl 7-nitro-4-oxo-3H-quinazoline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O5/c1-2-19-11(16)9-12-8-5-6(14(17)18)3-4-7(8)10(15)13-9/h3-5H,2H2,1H3,(H,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNRHKFKTSMVPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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